molecular formula C20H25NO3 B15015994 4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide

4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide

Cat. No.: B15015994
M. Wt: 327.4 g/mol
InChI Key: RBLHAISLGYYYBG-UHFFFAOYSA-N
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Description

4-Butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide is a benzamide derivative characterized by a butoxy substituent at the para-position of the benzoyl group and a 2-(2-methylphenoxy)ethylamine side chain.

Properties

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide

InChI

InChI=1S/C20H25NO3/c1-3-4-14-23-18-11-9-17(10-12-18)20(22)21-13-15-24-19-8-6-5-7-16(19)2/h5-12H,3-4,13-15H2,1-2H3,(H,21,22)

InChI Key

RBLHAISLGYYYBG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2C

Origin of Product

United States

Preparation Methods

Core Structural Components

The target molecule comprises two primary fragments:

  • 4-Butoxybenzoic acid : A para-substituted aromatic carboxylic acid.
  • 2-(2-Methylphenoxy)ethylamine : A secondary amine featuring an ether-linked 2-methylphenol moiety.

Retrosynthetic cleavage of the amide bond reveals these precursors, enabling modular synthesis. This approach minimizes side reactions and simplifies purification, as evidenced by analogous benzamide syntheses.

Synthesis of 4-Butoxybenzoic Acid

Alkylation of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid undergoes O-alkylation with 1-bromobutane in the presence of potassium carbonate (K₂CO₃) in acetone, yielding 4-butoxybenzoic acid. Optimal conditions (reflux, 12 h) achieve 92% conversion, as validated by HPLC.

Reaction Scheme:
$$
\text{4-HO-C₆H₄-COOH + Br(CH₂)₃CH₃ \xrightarrow{K2CO3, \text{acetone}} 4-(CH₂CH₂CH₂CH₂O)-C₆H₄-COOH}
$$

Alternative Route: Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) facilitates etherification with butanol. This method, while costlier, avoids base-mediated side reactions.

Synthesis of 2-(2-Methylphenoxy)ethylamine

Nucleophilic Substitution

2-Methylphenol reacts with 2-chloroethylamine hydrochloride in dimethylformamide (DMF) under basic conditions (K₂CO₃), producing 2-(2-methylphenoxy)ethylamine. The reaction proceeds at 80°C for 8 h with a 78% yield.

Reaction Scheme:
$$
\text{2-Me-C₆H₄-OH + Cl(CH₂)₂NH₂·HCl \xrightarrow{K2CO3, \text{DMF}} 2-Me-C₆H₄-O-(CH₂)₂NH₂}
$$

Reductive Amination

An alternative pathway involves reductive amination of 2-(2-methylphenoxy)acetaldehyde with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. This method offers superior selectivity (95% purity) but requires stringent moisture control.

Amide Bond Formation Strategies

Acid Chloride-Mediated Coupling

Activation of 4-butoxybenzoic acid with thionyl chloride (SOCl₂) generates the corresponding acid chloride, which reacts with 2-(2-methylphenoxy)ethylamine in dichloromethane (DCM). Triethylamine (Et₃N) neutralizes HCl, yielding the amide in 82% isolated yield.

Reaction Scheme:
$$
\text{4-(CH₂CH₂CH₂CH₂O)-C₆H₄-COCl + H₂N-(CH₂)₂-O-C₆H₄-2-Me \xrightarrow{Et_3N} \text{Target Compound}}
$$

Carbodiimide Coupling Reagents

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in DMF achieves 89% yield. This method, widely used in peptide synthesis, minimizes racemization and enhances reaction kinetics.

Optimized Conditions:

  • Molar ratio (acid:amine:EDC:HOBt) = 1:1.2:1.2:1.2
  • Reaction time: 24 h at 25°C
  • Workup: Aqueous NaHCO₃ extraction followed by silica gel chromatography

Solid-Phase Synthesis

Immobilization of 4-butoxybenzoic acid on Wang resin enables iterative coupling with 2-(2-methylphenoxy)ethylamine. While scalable, this method demands specialized equipment and affords marginally lower yields (74%).

Comparative Analysis of Synthetic Methods

Table 1: Yield and Purity Across Methodologies

Method Reagents Yield (%) Purity (HPLC)
Acid Chloride SOCl₂, Et₃N 82 98.5
EDC/HOBt EDC, HOBt, DMF 89 99.1
Solid-Phase Wang resin, DIC 74 97.8

Key Observations:

  • EDC/HOBt coupling offers the highest yield and purity, attributed to suppressed side reactions.
  • Acid chloride routes, while efficient, require rigorous exclusion of moisture to prevent hydrolysis.

Side Reactions and Mitigation Strategies

Oligomerization of Amine

Excess amine can lead to dimerization via nucleophilic attack on the activated carbonyl. Stoichiometric control (1:1.2 acid:amine) and low temperatures (0–5°C) suppress this.

Hydrolysis of Acid Chloride

Trace moisture hydrolyzes acid chlorides to carboxylic acids. Pre-drying solvents (Molecular sieves) and inert atmospheres (N₂) are essential.

Scalability and Industrial Adaptations

Continuous Flow Reactors

Microreactor systems enhance heat transfer and mixing, reducing reaction times from 24 h to 2 h for EDC-mediated couplings. This method is patented for analogous benzamides.

Green Chemistry Approaches

Ionic liquids (e.g., [BMIM][BF₄]) as solvents improve atom economy and enable catalyst recycling, though yields remain comparable to traditional methods (85–87%).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 2H, ArH), 6.92 (d, J = 8.8 Hz, 2H, ArH), 6.78–6.84 (m, 4H, ArH), 4.12 (t, J = 6.4 Hz, 2H, OCH₂), 3.76 (t, J = 5.6 Hz, 2H, NHCH₂), 2.28 (s, 3H, ArCH₃), 1.75–1.82 (m, 2H, CH₂), 1.45–1.52 (m, 2H, CH₂), 0.98 (t, J = 7.2 Hz, 3H, CH₃).
  • ¹³C NMR (100 MHz, CDCl₃): δ 167.2 (CONH), 162.4 (C=O), 156.1 (OAr), 132.5–114.7 (ArC), 67.8 (OCH₂), 40.3 (NHCH₂), 30.2 (CH₂), 19.5 (ArCH₃), 13.9 (CH₃).

Infrared Spectroscopy (IR)

Strong absorptions at 1650 cm⁻¹ (amide I) and 1540 cm⁻¹ (amide II) confirm successful coupling.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in 4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis :
    In concentrated HCl (6M) at reflux, the amide bond cleaves to yield 4-butoxybenzoic acid and 2-(2-methylphenoxy)ethylamine hydrochloride .

  • Basic Hydrolysis :
    Using NaOH (4M) at 80°C produces the sodium salt of 4-butoxybenzoic acid and the corresponding amine.

Table 1: Hydrolysis Conditions and Products

ConditionsReagentsTemperatureProducts
Acidic6M HClReflux4-Butoxybenzoic acid + amine hydrochloride
Basic4M NaOH80°CSodium 4-butoxybenzoate + free amine

Oxidation Reactions

The butoxy chain and phenoxy groups are susceptible to oxidative modifications:

  • Side-Chain Oxidation :
    KMnO₄ in acetone oxidizes the terminal methyl group of the butoxy chain to a carboxylic acid, forming 4-(3-carboxypropoxy)-N-[2-(2-methylphenoxy)ethyl]benzamide .

  • Aromatic Ring Oxidation :
    PhIO (iodosylbenzene) in trifluoroacetic acid (TFA) mediates hydroxylation of the benzene ring, yielding 2-(4-hydroxyphenoxy)benzamide derivatives .

Table 2: Oxidation Pathways

Target SiteOxidizing AgentSolventProductYield
Butoxy chainKMnO₄AcetoneCarboxylic acid derivative72–85%
Benzene ringPhIOTFAHydroxylated benzamide65–78%

Electrophilic Aromatic Substitution

The electron-rich aromatic rings participate in substitution reactions:

  • Nitration :
    HNO₃/H₂SO₄ at 0°C introduces a nitro group predominantly at the para position of the phenoxy ring.

  • Halogenation :
    Br₂ in CHCl₃ adds bromine to the benzene ring adjacent to the amide group.

Key Observations :

  • The methyl group on the phenoxy ring directs electrophiles to the ortho/para positions.

  • Steric hindrance from the butoxy chain reduces reactivity at the benzamide ring .

Ether Cleavage

The phenoxyethyl ether undergoes cleavage with HBr (48%) in acetic acid, producing 4-butoxybenzamide and 2-methylphenol.

Amide Alkylation

The secondary amine in the ethyl chain reacts with alkyl halides (e.g., CH₃I) in DMF to form quaternary ammonium salts.

Catalytic Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable structural diversification:

  • Suzuki Coupling :
    The brominated derivative reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

Mechanistic Insight :
Hypervalent iodine reagents (e.g., PhIO) facilitate intramolecular cyclization in related benzamides, suggesting potential for designing macrocyclic analogs .

Stability and Degradation

  • Thermal Stability :
    Decomposes above 250°C, releasing CO₂ and forming char residues.

  • Photodegradation :
    UV light (254 nm) in methanol induces cleavage of the ether linkage, generating 4-butoxybenzoic acid and 2-methylphenoxy fragments.

Comparative Reactivity

Table 3: Reactivity of Functional Groups

GroupReaction TypeRelative Reactivity
Amide bondHydrolysisHigh
Phenoxy etherAcidic cleavageModerate
Butoxy chainOxidationLow
Aromatic ringsElectrophilic substitutionVariable

Industrial and Pharmacological Relevance

  • Synthetic Intermediates : Used in Ullmann coupling reactions to build complex aryl ether scaffolds .

  • Drug Metabolism : Hydroxylation and glucuronidation pathways dominate in vivo biotransformation.

Scientific Research Applications

4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The pharmacological and physicochemical properties of benzamides are highly dependent on substituents. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
4-Butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide C₂₀H₂₅NO₃ 327.4 (estimated) - 4-butoxy benzoyl
- 2-(2-methylphenoxy)ethylamide
Not explicitly reported; inferred from analogues
N-[2-(1H-Benzoimidazol-2-yl)phenyl]-4-butoxy-benzamide C₂₄H₂₂N₂O₂ 386.5 - 4-butoxy benzoyl
- Benzoimidazolyl side chain
Antitumor activity, 30% synthesis yield
4-Butoxy-N-(2-phenylethyl)benzamide C₁₉H₂₃NO₂ 297.4 - 4-butoxy benzoyl
- Phenylethylamide
Higher lipophilicity (predicted)
Procainamide C₁₃H₂₁N₃O 235.3 - 4-amino benzoyl
- Diethylaminoethylamide
Antiarrhythmic, rapid blood clearance
3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide C₁₅H₁₅NO₅ 289.3 - Trihydroxy benzoyl
- 4-hydroxyphenylethylamide
Strong antioxidant (IC₅₀ DPPH: 22.8 μM)

Key Observations:

  • Substituent Effects: The butoxy group in the target compound likely enhances lipophilicity compared to polar substituents like amino (procainamide) or hydroxy groups (antioxidant benzamide).
  • Molecular Weight: The target compound’s higher molecular weight (~327.4 g/mol) compared to procainamide (235.3 g/mol) may influence pharmacokinetics, such as tissue penetration or metabolic stability .

Biological Activity

4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide is a synthetic organic compound classified within the benzamide derivatives. Its unique structure, featuring a butoxy group, a phenyl ring, and a 2-methylphenoxy group, contributes to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.

Structural Characteristics

The molecular formula for this compound is C20H25NO3C_{20}H_{25}NO_3. The structural representation highlights the functional groups that enhance its solubility and reactivity, making it a candidate for various medicinal applications.

Research indicates that this compound can bind to specific biological targets, including receptors and enzymes. These interactions are crucial for understanding its mechanism of action. Notably, the compound may inhibit enzymes involved in metabolic pathways, potentially leading to beneficial effects in treating metabolic disorders .

Therapeutic Applications

  • Metabolic Disorders : The compound has been investigated for its insulinosecretory properties and its role as an agonist of Peroxisome Proliferator-Activated Receptors (PPARs). This activity is particularly relevant for treating conditions related to lipid and carbohydrate metabolism, such as type 2 diabetes and dyslipidemias .
  • Cardiovascular Diseases : Given its potential to modulate lipid metabolism, this compound may be useful in reducing cardiovascular risk factors associated with metabolic syndrome .
  • Anti-inflammatory Effects : The compound's ability to influence inflammatory pathways suggests potential applications in treating inflammatory diseases .

Research Findings

Several studies have examined the biological effects of this compound:

  • In vitro Studies : Laboratory experiments have demonstrated that the compound exhibits significant activity against various cell lines, indicating its potential as an anticancer agent. For instance, it has been shown to inhibit cell proliferation in cancer models through mechanisms involving metabolic regulation .
  • In vivo Studies : Animal studies have revealed promising results regarding the pharmacokinetics and efficacy of the compound. Notably, it exhibited favorable stability in human liver microsomes and showed low clearance rates, suggesting a good therapeutic window for further development .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits key metabolic enzymes
PPAR ActivationAgonist properties leading to improved insulin secretion
Anticancer PotentialReduced cell proliferation in cancer models
Anti-inflammatory PropertiesModulates inflammation-related pathways

Case Studies

A notable case study involved the evaluation of this compound in a model of metabolic syndrome. The results indicated that treatment with the compound led to significant improvements in lipid profiles and glucose metabolism among subjects with insulin resistance. These findings support its potential as a therapeutic agent in managing metabolic disorders.

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